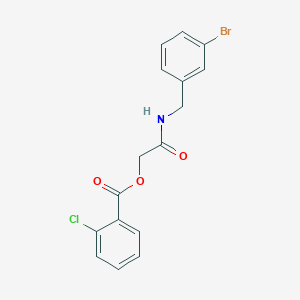

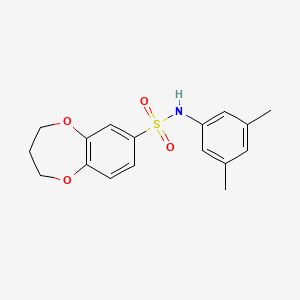

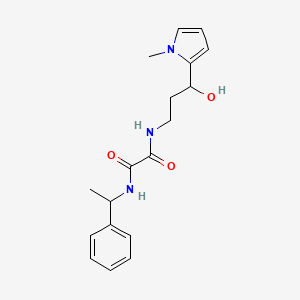

![molecular formula C20H17N3O3S B2950786 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide CAS No. 893990-09-5](/img/structure/B2950786.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These derivatives have been studied extensively due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves a series of steps including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using 1H-NMR and 13C-NMR spectroscopy . The 1H-NMR spectrum would show peaks corresponding to the imidazole H, Ar-H, thiazole H, and CH2 groups, while the 13C-NMR spectrum would show peaks corresponding to the carbon atoms in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various spectroscopic techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the UV absorption maxima can be determined using UV-Vis spectroscopy .Mécanisme D'action

Target of Action

The primary target of N-(4-(Imidazo[2,1-b]Thiazol-6-yl)Phenyl)-2,6-Dimethoxybenzamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target by binding to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain . This interaction lowers the Michaelis constant for acetylated substrates , enhancing the enzyme’s activity and leading to changes in cellular processes.

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway in Mtb . By activating SIRT1, it influences various downstream effects, including the regulation of energy metabolism, inflammation, and stress resistance . The compound’s selective inhibition of Mtb over non-tuberculous mycobacteria suggests it may specifically affect pathways unique to Mtb .

Result of Action

The compound exhibits significant antimycobacterial activity . In vitro studies have shown that it can inhibit Mtb growth with an IC50 of 2.03 μM and an IC90 of 15.22 μM . It also shows no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can affect the compound’s activity

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide is its simple synthesis method, which makes it relatively easy to produce in large quantities. Additionally, this compound has shown promising results in various scientific research studies, making it a potential candidate for further development as a therapeutic agent. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Orientations Futures

There are several future directions for the scientific research of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing derivatives of this compound with improved efficacy and selectivity.

Méthodes De Synthèse

The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-5-mercapto-1,2,3-triazole to form the corresponding thioamide. The thioamide is then reacted with 4-(2-bromoethyl)phenyl isocyanate to form the final product, this compound.

Applications De Recherche Scientifique

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide has shown potential therapeutic applications in various scientific research studies. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Propriétés

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-25-16-4-3-5-17(26-2)18(16)19(24)21-14-8-6-13(7-9-14)15-12-23-10-11-27-20(23)22-15/h3-12H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPMELAXAIJTLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

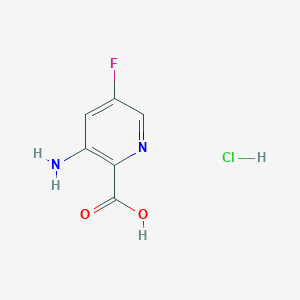

![1-Methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B2950703.png)

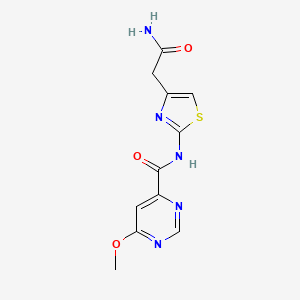

![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2950714.png)

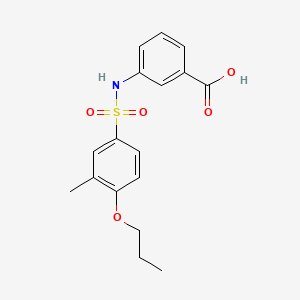

![N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B2950717.png)